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4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3-amino-5-bromobenzyl group and a tert-butyl ester group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Amination: The substitution of an amino group at the desired position on the benzyl ring.
Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C12H18BrN3O2
- Molecular Weight : 303.2 g/mol
- CAS Number : 373608-48-1
The presence of the bromine atom and the piperazine moiety contributes to its biological activity, making it a subject of interest in drug design.
Pharmacological Applications
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Antidepressant Activity :
- Research indicates that compounds similar to 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that piperazine derivatives can act on serotonin receptors, which are crucial for mood regulation.
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Anticancer Potential :
- Preliminary studies suggest that this compound may have anticancer properties. The bromine substituent is known to enhance the efficacy of certain anticancer agents by improving their interaction with biological targets. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.
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Antimicrobial Activity :
- The compound has shown potential antimicrobial activity against various bacterial strains. The piperazine ring is often associated with antimicrobial properties, and modifications such as the introduction of bromine can enhance this effect.
Synthetic Applications
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Building Block for Drug Synthesis :
- This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, making it valuable in pharmaceutical chemistry.
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Ligand Development :
- The compound can be employed in the development of ligands for receptor studies. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific receptors, facilitating drug discovery processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-5-chlorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(3-Amino-5-fluorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(3-Amino-5-methylbenzyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.
Biological Activity
4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as compound 1) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H24BrN3O2
- Molecular Weight : 368.29 g/mol
- CAS Number : 1696673-49-0
The presence of the bromine atom and the amino group on the benzyl moiety contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with piperazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of compound 1 against common pathogens remains to be fully elucidated; however, similar compounds have demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 15.625 μM to 125 μM against staphylococcal and enterococcal strains .
Anticancer Potential
Piperazine derivatives have also been investigated for their anticancer activities. For example, some studies suggest that modifications on the piperazine ring can enhance cytotoxicity against cancer cell lines. The SAR analysis indicates that substituents like bromine and amino groups can significantly influence the compound's ability to induce apoptosis in cancer cells .
A notable study demonstrated that a structurally similar compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in various cancer cell lines, suggesting that compound 1 may also possess similar anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often closely related to their chemical structure. Key features affecting activity include:
- Substituents on the Benzyl Ring : The presence of halogens (such as bromine) and amino groups can enhance binding affinity to biological targets.
- Piperazine Ring Modifications : Variations in the piperazine structure can alter pharmacokinetics and bioavailability.
In a comparative study, compounds with electron-donating groups on the phenyl ring showed improved activity against cancer cell lines, emphasizing the importance of electronic effects in drug design .
Case Studies
- Antimicrobial Testing : In a study assessing various piperazine derivatives, compound 1 was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, with further optimization needed to enhance efficacy.
- Cytotoxicity Assays : A case study involving a series of piperazine derivatives demonstrated that modifications at the 4-position of the piperazine ring led to increased cytotoxicity against HeLa cells, suggesting that similar modifications could be explored for compound 1.
Properties
IUPAC Name |
tert-butyl 4-[(3-amino-5-bromophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDFZCYXYINJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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